

## Tautomeric Forms of 5-Mercapto-1H-Tetrazoles: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Disodium 5-sulphido-1H-tetrazole-	
	1-acetate	
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For Researchers, Scientists, and Drug Development Professionals

## Introduction

5-Mercapto-1H-tetrazoles are a fascinating and highly significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science. Their unique structural and electronic properties, most notably their ability to exist in different tautomeric forms, make them versatile scaffolds in drug design. This technical guide provides a comprehensive overview of the tautomerism of 5-mercapto-1H-tetrazoles, focusing on their structural characteristics, stability, and spectroscopic signatures. Detailed experimental protocols for their synthesis and characterization are also presented to aid researchers in their practical applications.

## **Thiol-Thione Tautomerism**

The core feature of 5-mercapto-1H-tetrazoles is their existence as a dynamic equilibrium between two tautomeric forms: the thiol form and the thione form. This equilibrium is influenced by factors such as the substituent at the N1 position, the solvent, and the physical state (solid or solution).

Thiol [label=<





Thiol Form

];

Thione [label=<



Thione Form

];

Thiol -> Thione [label="Proton Transfer", dir=both, color="#EA4335"]; } caption="Thiol-Thione Tautomeric Equilibrium"

Computational studies and experimental evidence overwhelmingly indicate that the thione form is the more stable tautomer in most conditions. This stability is attributed to the greater degree of resonance stabilization within the tetrazole ring in the thione form.

## **Quantitative Data on Tautomeric Forms**

The differentiation and characterization of the thiol and thione tautomers are achieved through a combination of computational modeling and experimental spectroscopic techniques. The following tables summarize key quantitative data that distinguish the two forms.

Table 1: Calculated Relative Energies of 5-Mercapto-1H-

tetrazole Tautomers

Tautomer	Calculation Method	Relative Energy (kcal/mol)	Reference
Thione (1H)	DFT/B3LYP	0.00	[1]
Thiol (5H)	DFT/B3LYP	+4.25 to +9.53	[1]



Note: The relative energies can vary depending on the computational method and basis set used.

**Table 2: Comparison of Key Bond Lengths** 

Bond	Thione Tautomer (Å)	Thiol Tautomer (Å)	Reference
C=S	1.650 - 1.719	-	[2]
C-S	-	~1.77	[2]
N-H	~1.01	-	Theoretical
S-H	-	~1.34	Theoretical

**Table 3: Characteristic Spectroscopic Data for Tautomer** 

**Identification** 

Spectroscopic Technique	Thione Tautomer	Thiol Tautomer	Reference
<sup>1</sup> H NMR	N-H proton: ~13-15 ppm (broad singlet)	S-H proton: ~4-6 ppm (broad singlet)	[3]
<sup>13</sup> C NMR	C=S carbon: ~163 ppm	C-S carbon: ~150-155 ppm	[2]
FTIR	N-H stretch: $\sim$ 3100-3400 cm <sup>-1</sup> (broad)	S-H stretch: ~2500- 2600 cm <sup>-1</sup> (weak)	[4]
C=S stretch: ~1100- 1300 cm <sup>-1</sup>	C-N stretch: ~1400- 1500 cm <sup>-1</sup>	[4]	

## **Experimental Protocols**

The following are detailed experimental protocols for the synthesis of two common 5-mercapto-1H-tetrazole derivatives.

## Synthesis of 1-Phenyl-5-mercapto-1H-tetrazole

## Foundational & Exploratory





This protocol is adapted from established literature procedures.

#### Materials:

- · Phenyl isothiocyanate
- Sodium azide (NaN<sub>3</sub>)
- Hydrochloric acid (HCl)
- Ethanol
- Water

#### Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenyl isothiocyanate (1 equivalent) in ethanol.
- In a separate beaker, dissolve sodium azide (1.2 equivalents) in a minimal amount of water.
- Slowly add the sodium azide solution to the stirred solution of phenyl isothiocyanate.
- Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Slowly add concentrated hydrochloric acid dropwise with constant stirring until the pH of the solution is acidic (pH ~2-3), leading to the precipitation of the product.
- Collect the white precipitate by vacuum filtration and wash thoroughly with cold water.
- Recrystallize the crude product from ethanol to obtain pure 1-phenyl-5-mercapto-1Htetrazole.
- Dry the purified product in a vacuum oven.

#### Characterization:



- Melting Point: 147-150 °C (with decomposition)
- ¹H NMR (DMSO-d<sub>6</sub>): δ 7.5-7.7 (m, 5H, Ar-H), 14.7 (br s, 1H, N-H).
- <sup>13</sup>C NMR (DMSO-d<sub>6</sub>): δ 126.0, 129.2, 132.8, 133.9, 163.9 (C=S).

## Synthesis of 1-Methyl-5-mercapto-1H-tetrazole

This protocol provides a reliable method for the synthesis of the N-methyl derivative.

#### Materials:

- Methyl isothiocyanate
- Sodium azide (NaN₃)
- Hydrochloric acid (HCl)
- Water

#### Procedure:

- In a pressure-rated reaction vessel, suspend sodium azide (1.1 equivalents) in water.
- Add methyl isothiocyanate (1 equivalent) to the suspension.
- Seal the vessel and heat the mixture to 80-90 °C with vigorous stirring for 12-16 hours.
- Cool the reaction vessel to room temperature and carefully vent any excess pressure.
- Transfer the reaction mixture to a beaker and cool in an ice bath.
- Acidify the mixture by the slow addition of concentrated hydrochloric acid to pH 2-3.
- Collect the resulting white precipitate by vacuum filtration and wash with cold water.
- Recrystallize the crude product from hot water or an ethanol/water mixture to yield pure 1methyl-5-mercapto-1H-tetrazole.



• Dry the product under vacuum.

#### Characterization:

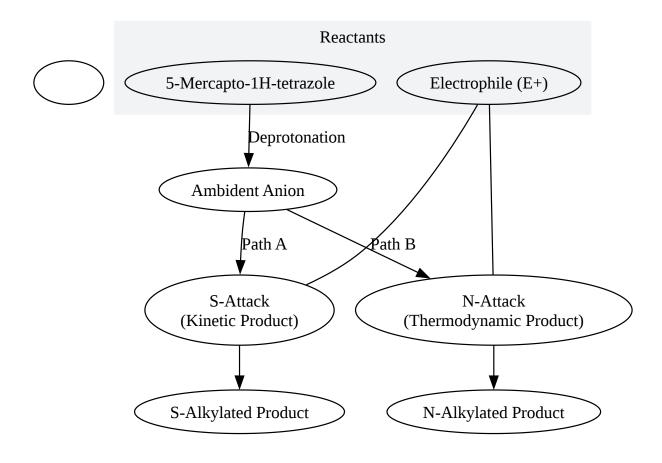
- Melting Point: 125-128 °C
- <sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 3.86 (s, 3H, N-CH<sub>3</sub>), 14.5 (br s, 1H, N-H).[2]
- <sup>13</sup>C NMR (CDCl<sub>3</sub>): δ 33.5 (N-CH<sub>3</sub>), 162.9 (C=S).[2]

# Visualizations of Logical Relationships and Workflows

## **General Mechanism of Ambident Reactivity**

5-Mercapto-1H-tetrazoles exhibit ambident nucleophilic character, capable of reacting at either the sulfur (S-attack) or a ring nitrogen (N-attack) atom. The following diagram illustrates this dual reactivity in the context of a reaction with an electrophile.



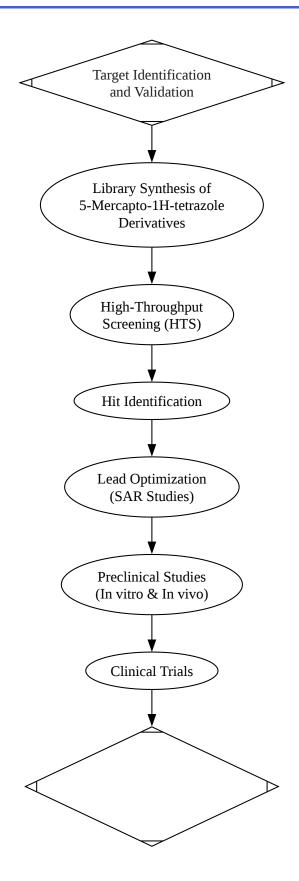


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## **Workflow for Drug Discovery and Development**

The unique properties of 5-mercapto-1H-tetrazoles make them attractive scaffolds in drug discovery. The following workflow outlines the typical stages involved in developing a drug candidate based on this core structure.





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## Conclusion

The tautomeric nature of 5-mercapto-1H-tetrazoles is a defining characteristic that underpins their utility in various scientific disciplines. The predominance of the thione tautomer has been established through extensive spectroscopic and computational analysis. A thorough understanding of the factors governing the tautomeric equilibrium and the distinct properties of each form is crucial for the rational design of novel therapeutic agents and functional materials. The experimental protocols and workflows provided in this guide serve as a practical resource for researchers aiming to explore the rich chemistry of these versatile heterocyclic compounds.

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